Gemcitabine 5'-diphosphate

Vue d'ensemble

Description

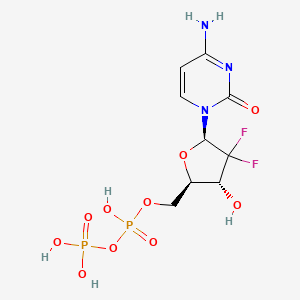

Gemcitabine 5’-diphosphate is a diphosphorylated derivative of Gemcitabine . Gemcitabine, sold under the brand name Gemzar, among others, is a chemotherapy medication used to treat various types of cancers . It is a nucleoside metabolic inhibitor used as adjunct therapy in the treatment of certain types of ovarian cancer, non-small cell lung carcinoma, metastatic breast cancer, and as a single agent for pancreatic cancer .

Synthesis Analysis

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP) responsible for its cytotoxic actions . A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been described .

Molecular Structure Analysis

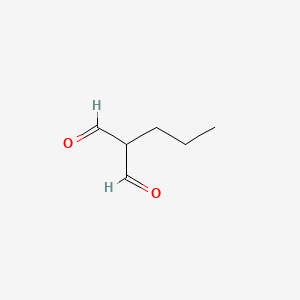

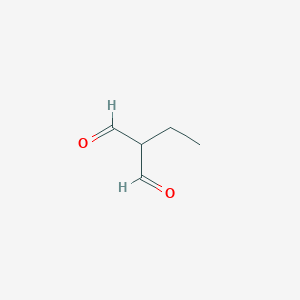

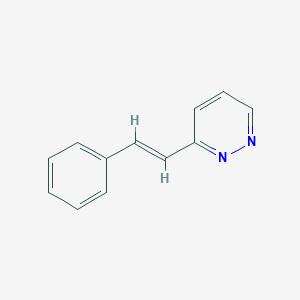

The molecular formula of Gemcitabine 5’-diphosphate is C9H13F2N3O10P2 . It has an average mass of 423.158 Da and a monoisotopic mass of 423.004425 Da .

Chemical Reactions Analysis

Gemcitabine, once incorporated into DNA, leads to premature chain termination after insertion of another nucleotide triphosphate . This non-terminal position of gemcitabine, referred to as masked chain termination, inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis .

Physical And Chemical Properties Analysis

Gemcitabine 5’-diphosphate has a molecular weight of 423.16 g/mol . Its spectroscopic properties include λ max 271 nm, ε 9.1 L mmol -1 cm -1 (Tris-HCl pH 7.5) .

Applications De Recherche Scientifique

1. Inhibition of Ribonucleotide Reductase

Gemcitabine 5'-diphosphate (F2CDP) is known to be a potent inhibitor of ribonucleotide reductases (RNRs), enzymes crucial for converting nucleotides to deoxynucleotides, necessary for DNA replication and repair. Studies have shown that F2CDP can cause enzyme inactivation in various ways, including covalent labeling and loss of the essential tyrosyl radical, forming a new radical in the absence of reductants. This inhibition is critical in understanding gemcitabine’s mechanism of action and its application in cancer treatments (Artin et al., 2009).

2. Cellular Pharmacology and DNA Synthesis

Gemcitabine undergoes intracellular conversion to nucleotides including gemcitabine diphosphate (dFdCDP), which are responsible for its cytotoxic actions. The cytotoxic activity of gemcitabine may result from multiple actions on DNA synthesis. For instance, dFdCDP inhibits ribonucleoside reductase, leading to depletion of deoxyribonucleotide pools necessary for DNA synthesis. This inhibition potentiates the effects of dFdCTP, another metabolite of gemcitabine, which is incorporated into DNA causing strand termination. Understanding these interactions provides insights into gemcitabine’s effectiveness in cancer treatment (Mini et al., 2006).

3. Radiosensitization in Tumor Cells

Research has shown that gemcitabine can serve as a potent radiosensitizer in various tumor cell lines. This is primarily due to the reduction in cellular dNTP pools and incorporation into DNA by gemcitabine’s active metabolites like dFdCDP. These properties make gemcitabine an attractive candidate for combination therapies with radiation in the treatment of solid tumors (Shewach & Lawrence, 2004).

4. Inactivation of Ribonucleotide Reductase by Gemcitabine

Studies have suggested unique mechanisms of RNR inactivation by dFdCDP. The experimental data implies that this mechanism is different from other known RNR suicide inhibitors. In-depth investigations into these mechanisms can provide valuable information for developing more effective cancer therapies using gemcitabine (Pereira, Fernandes & Ramos, 2004).

5. Enhanced Anti-Tumor Effects with Combinations

The combination of gemcitabine with other compounds, such as monogalactosyl diacylglycerol, has shown synergistic effects in the inhibition of DNA replicative polymerase activities and enhanced cell proliferation suppression. These combinations may lead to new therapeutic approaches for treating pancreatic cancer and other malignancies (Akasaka et al., 2013).

Mécanisme D'action

Gemcitabine is a prodrug that is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Safety and Hazards

Gemcitabine may have toxic effects on rapidly regenerating/growing tissues such as the bone marrow, skin, or developing fetuses . It can also be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine . As a finely divided material, it may form dust mixtures in air which could explode if subjected to an ignition source .

Orientations Futures

Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . The development of computational techniques for inferring the interaction network of the drug entities and its kinetic parameters from observational data is raising great interest in the scientific community of pharmacologists .

Propriétés

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQISCZGNNXEMD-QPPQHZFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2N3O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344657 | |

| Record name | Gemcitabine 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gemcitabine 5'-diphosphate | |

CAS RN |

116371-66-5 | |

| Record name | Gemcitabine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcitabine 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCITABINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIZ684IIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)

![N6,N6-diethyl-4,8-di(tert-butyl)-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine](/img/structure/B3067018.png)